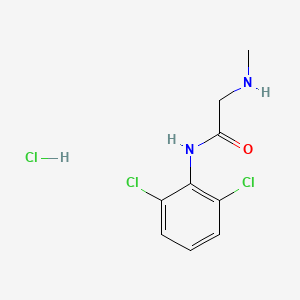

N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride

Description

N-(2,6-Dichlorophenyl)-2-(methylamino)acetamide hydrochloride (CAS 42459-27-8) is a substituted acetamide derivative characterized by a 2,6-dichlorophenyl group attached to an acetamide backbone, with a methylamino substituent at the α-carbon. Its molecular formula is C₁₁H₁₆Cl₂N₂O·HCl (molecular weight: 228.67 + 36.46 = 265.13 g/mol) . This compound is structurally related to lidocaine impurities but exhibits distinct pharmacological properties due to its dichlorophenyl substitution and methylamino side chain.

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O.ClH/c1-12-5-8(14)13-9-6(10)3-2-4-7(9)11;/h2-4,12H,5H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJXVKBXPDFXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=C(C=CC=C1Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with methylamine, followed by acylation with acetic anhydride or acetyl chloride to yield the hydrochloride salt form. This enhances the compound's stability and solubility in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound has been shown to inhibit or activate enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.

- Receptor Modulation : It modulates receptor activity, influencing cellular signaling pathways that regulate various physiological responses .

- Cellular Effects : The compound affects processes such as apoptosis (programmed cell death), proliferation, and differentiation, which are crucial in cancer biology and other disease states.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, it showed promising results in reducing cell viability in several cancer types, including breast and colon cancers .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic ring and amine groups have been explored to enhance potency. For instance, modifications that increase lipophilicity or alter electronic properties have been linked to improved biological activity .

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of this compound exhibited enhanced antimicrobial properties compared to the parent compound. These derivatives were tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity .

- Cancer Research : In a notable study published in 2023, researchers evaluated the anticancer effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines. The results indicated that certain modifications led to IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Data Table: Biological Activities Overview

Scientific Research Applications

Chemistry

N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride serves as a reagent in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Reacts with oxidizing agents to form derivatives.

- Reduction : Can be reduced using agents like sodium borohydride.

- Substitution : Chlorine atoms can be replaced by nucleophiles, facilitating the synthesis of new compounds.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.

- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular pathways.

Case Study Example:

A study evaluated the compound's effect on cancer cell lines, demonstrating dose-dependent inhibition of cell growth, suggesting a potential role in cancer therapy.

Medicine

The compound is being explored for its therapeutic applications:

- Analgesic Properties : Analogous to lidocaine, it may provide pain relief without the adverse effects associated with traditional anesthetics.

- Neuropathic Pain Treatment : Research indicates potential efficacy in treating neuropathic pain conditions, similar to lidocaine but with fewer side effects.

Pharmacological Profile:

In animal models, this compound exhibited anesthetic activity comparable to lidocaine while minimizing risks of seizures and cardiovascular effects .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility as a building block makes it valuable in developing specialty chemicals.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues

Table 1: Key Structural Comparisons

Pharmacological and Functional Differences

Clonidine Hydrochloride vs. Target Compound: Clonidine (2,6-dichloro-N-2-imidazolidinylidenebenzenamine HCl) contains an imidazoline ring critical for α₂-adrenergic receptor agonism, leading to reduced sympathetic outflow and hypotension . BS 100-141 () is a closer analogue, differing by an amidino group (-C(=NH)NH₂) instead of methylamino. This substitution reduces sedative effects compared to clonidine while retaining antihypertensive activity via central α-adrenoceptor stimulation .

Lidocaine Analogues: Lidocaine impurities (e.g., N-(2,6-dimethylphenyl)-2-(methylamino)acetamide HCl) replace chlorine with methyl groups on the phenyl ring, reducing electronegativity and altering sodium channel blocking efficacy.

Impact of Side Chain Modifications: Hexan-3-ylamino Substituent (): The bulky alkyl chain increases molecular weight (287.16 g/mol) and logP (3.42), suggesting higher lipid solubility but reduced metabolic stability compared to the target compound’s methylamino group . Ethylmethylamino Substituent (): This modification in lidocaine derivatives enhances sodium channel blocking potency but may reduce central nervous system penetration due to increased steric hindrance .

Physicochemical Properties

Table 2: Physicochemical Comparisons

- Crystallographic Insights : highlights that N-(2,6-dimethylphenyl)acetamide derivatives exhibit intermolecular N–H⋯O hydrogen bonding, stabilizing their crystal structures. The target compound’s dichlorophenyl group likely induces stronger van der Waals interactions, affecting melting points and solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,6-dichlorophenyl)-2-(methylamino)acetamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : A two-step synthesis is common:

Acylation : React 2,6-dichloroaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dichlorophenyl)acetamide.

Amination : Substitute the chloro group with methylamine under controlled pH (8–9) and temperature (40–60°C) to avoid side reactions like over-alkylation. Purify via recrystallization in ethanol/water (3:1 v/v) .

- Critical Parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3). Yield optimization requires stoichiometric excess of methylamine (1.2–1.5 eq) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?

- UV-Vis Spectrophotometry : Detect π→π* transitions of the dichlorophenyl group at λmax ≈ 265 nm. Validate linearity (1–20 µg/mL) and LOD/LOQ using ICH guidelines .

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:0.1% phosphoric acid, 55:45 v/v) at 1.0 mL/min. Retention time ≈ 6.2 min. Confirm identity via spiking with reference standards .

- Mass Spectrometry : ESI+ mode for [M+H]+ at m/z 283.5 (theoretical 283.1). Fragmentation patterns distinguish positional isomers (e.g., 2,4-dichloro derivatives) .

Q. How does the hydrochloride salt form affect crystallization and stability?

- Crystallization : The hydrochloride salt enhances aqueous solubility but complicates crystal packing. Use slow evaporation from ethanol/acetone (4:1) to obtain monoclinic crystals. SHELXL refinement (SHELX-97) confirms H-bonding between Cl⁻ and NH groups .

- Stability : Store at 2–8°C in amber vials. Degradation under accelerated conditions (40°C/75% RH for 6 months) shows <5% impurity formation (HPLC). Primary degradation pathway: hydrolysis of the acetamide bond in acidic media (pH < 3) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Case Study : Conflicting IC50 values (e.g., 10 µM vs. 25 µM in kinase assays) may arise from:

- Assay Conditions : Varying ATP concentrations (1 mM vs. 100 µM) or buffer ionic strength. Standardize using TRIS-HCl (pH 7.4, 150 mM NaCl).

- Compound Purity : Validate via ¹H NMR (DMSO-d6): δ 2.85 (s, 3H, CH3-NH), 4.25 (s, 2H, CH2-CO), 7.35–7.60 (m, 3H, Ar-H). Impurities >98% purity skew dose-response curves .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking Workflow :

Target Preparation : Retrieve target structure (e.g., COX-2, PDB: 1CX2). Remove water and add polar hydrogens.

Ligand Optimization : Minimize energy (MMFF94 force field) and generate conformers (OpenBabel).

Binding Affinity : AutoDock Vina scores (ΔG ≈ -8.2 kcal/mol) correlate with experimental IC50. Key interactions: H-bonding between acetamide carbonyl and Arg120; hydrophobic contacts with dichlorophenyl .

Q. What advanced techniques elucidate degradation pathways under photolytic stress?

- Forced Degradation : Expose to UV light (254 nm, 48 hr). LC-MS/MS identifies:

- Primary Degradant : N-(2,6-dichlorophenyl)-2-(methylamino)acetic acid (m/z 235.0) via C–N bond cleavage.

- Secondary Products : Chlorinated quinones from aryl ring oxidation. Mitigate degradation using light-resistant packaging (amber glass) .

Q. How can crystallographic data improve formulation design for enhanced bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.